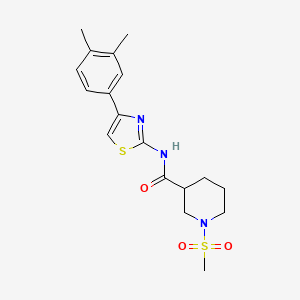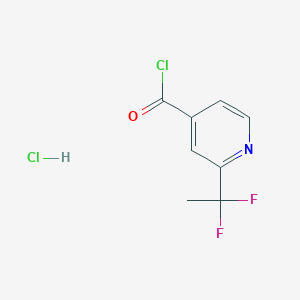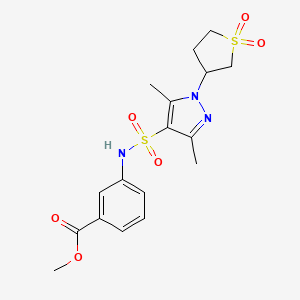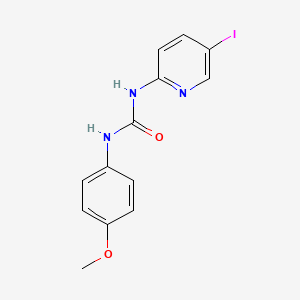![molecular formula C12H21F3N2O4S B2398261 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide CAS No. 2415530-98-0](/img/structure/B2398261.png)
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide, also known as TFB, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response.
Mécanisme D'action
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide binds to the ATP-binding site of CK1ε and inhibits its kinase activity. This leads to a decrease in phosphorylation of CK1ε substrates, including PER2, and a disruption of circadian rhythms. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide also inhibits the phosphorylation of other CK1ε substrates involved in DNA damage response and cell division.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has been shown to disrupt circadian rhythms in vivo and in vitro. It also impairs the DNA damage response and cell division in cancer cells. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has been found to have no significant toxicity in vitro and in vivo, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is its high selectivity and potency for CK1ε inhibition. It is also easy to synthesize and has a long shelf life. However, 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has limited solubility in water and requires the use of organic solvents for in vitro experiments. Its effects on other kinases and biological processes are not well understood and require further investigation.
Orientations Futures
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has the potential to be used as a therapeutic agent for diseases such as cancer and circadian rhythm disorders. Future research should focus on developing more potent and selective CK1ε inhibitors and investigating the effects of 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide on other biological processes. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide could also be used in combination with other drugs to enhance their efficacy.
Méthodes De Synthèse
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is synthesized by reacting 4-methoxy-1-methylsulfonylpiperidine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide as a white solid in high purity and yield.
Applications De Recherche Scientifique
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is widely used in scientific research to study the role of CK1ε in various biological processes. It has been shown to inhibit CK1ε-mediated phosphorylation of PER2, a key protein involved in regulating circadian rhythms. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has also been used to study the role of CK1ε in DNA damage response and cell division. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is a valuable tool for researchers studying the molecular mechanisms underlying these processes.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O4S/c1-21-11(5-7-17(8-6-11)22(2,19)20)9-16-10(18)3-4-12(13,14)15/h3-9H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFJKLCSJWLAOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)




![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)